molecular formula C18H27ClN2O2 B2454284 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride CAS No. 1396675-51-6

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride

Cat. No.: B2454284
CAS No.: 1396675-51-6
M. Wt: 338.88
InChI Key: AITZMWBNIBXOMW-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.88. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13-9-14(2)11-16(10-13)18(22)20-7-5-19(6-8-20)12-17(21)15-3-4-15;/h9-11,15,17,21H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITZMWBNIBXOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23ClN2O2
  • Molecular Weight : 300.82 g/mol
  • CAS Number : 1396849-67-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to act as a selective antagonist or modulator of certain receptors, which may contribute to its therapeutic effects.

Antidepressant Effects

Research indicates that piperazine derivatives exhibit antidepressant-like activity. The compound may enhance serotonin and norepinephrine levels in the brain, similar to established antidepressants. A study demonstrated that compounds with similar structures showed significant reductions in depressive-like behaviors in rodent models .

Antitumor Activity

Piperazine derivatives have been studied for their antitumor properties. In vitro assays have shown that compounds related to this structure can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Findings Reference
Study on Antidepressant ActivityDemonstrated significant reduction in depression scores in animal models treated with piperazine derivatives
Antitumor EfficacyShowed inhibition of cancer cell proliferation and induction of apoptosis in vitro
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures

In Vitro Studies

In vitro studies have shown that the compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant effects, reducing reactive oxygen species (ROS) levels in cellular models.
  • Cytotoxicity : It has shown selective cytotoxicity against various cancer cell lines while sparing normal cells.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

  • Absorption and Distribution : The compound is well absorbed with a favorable distribution profile.
  • Metabolism : Metabolized primarily in the liver, with metabolites exhibiting similar biological activities.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds often possess antimicrobial activity. For instance, the synthesis of various piperazine derivatives has been linked to moderate to excellent antimicrobial effects against different microbial strains .
  • Antidepressant and Anxiolytic Effects : Piperazine derivatives have been investigated for their potential in treating anxiety and depression. The structural features of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl) may enhance its interaction with neurotransmitter receptors, thus contributing to its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

  • A study published in the Journal of Korean Chemical Society synthesized various piperazine derivatives and assessed their antimicrobial activities. The results indicated that certain structural modifications could enhance efficacy against specific bacterial strains .
  • Another research effort focused on the synthesis and biological evaluation of piperazine-based compounds highlighted their potential as therapeutic agents for central nervous system disorders .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of piperazine-based compounds typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. Key steps include:

  • Precursor selection : Use tert-butyloxycarbonyl (Boc)-protected piperazine intermediates to avoid side reactions during alkylation .
  • Reaction conditions : Maintain anhydrous conditions for cyclopropyl group incorporation (e.g., using Grignard reagents) and control temperature (0–5°C) during HCl salt formation to prevent decomposition .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationCyclopropylmagnesium bromide, THF, −10°C65–7090%
DeprotectionHCl/dioxane, RT85–9095%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use orthogonal analytical techniques:

  • NMR : Confirm cyclopropyl (δ 0.5–1.0 ppm) and piperazine (δ 2.5–3.5 ppm) proton environments. Compare with computed spectra from PubChem data .
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]+ at m/z ~377) and isotopic patterns using high-resolution LC-MS .
  • X-ray crystallography : Resolve stereochemical ambiguities in the hydroxyethyl group, if applicable .

Q. What stability tests are recommended for this hydrochloride salt under laboratory storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (expected >200°C for hydrochloride salts) .
  • Hygroscopicity : Store desiccated at −20°C; monitor water content via Karl Fischer titration to prevent hydrate formation .
  • pH stability : Test solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy (λmax ~270 nm) .

Q. Which in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding : Radioligand displacement assays for serotonin (5-HT1A/2A) or dopamine receptors due to structural similarity to known piperazine ligands .
  • CYP450 inhibition : Microsomal assays to evaluate metabolic stability and drug-drug interaction risks .

Advanced Research Questions

Q. How does the stereochemistry of the 2-hydroxyethyl group influence bioactivity?

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Biological impact : Compare IC50 values in receptor-binding assays. For example, (R)-enantiomers of similar compounds show 10-fold higher affinity for 5-HT2A receptors .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Mechanistic studies : Perform calcium flux assays (FLIPR) to differentiate G-protein-coupled receptor (GPCR) vs. ion channel modulation .
  • Transcriptomic profiling : Use RNA-seq to identify cell line-specific receptor isoforms or signaling pathway biases .

Q. What computational strategies predict off-target interactions for this compound?

  • Molecular docking : Screen against the ChEMBL database using AutoDock Vina; prioritize targets with docking scores <−8 kcal/mol .
  • Machine learning : Train a random forest model on piperazine derivatives’ ADMET profiles to predict toxicity liabilities .

Q. How to design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Dosing regimen : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h .
  • Tissue distribution : LC-MS/MS quantification in brain, liver, and kidney homogenates to assess blood-brain barrier penetration .

Data Contradictions and Validation

  • Example : Discrepancies in reported solubility (e.g., 5 mg/mL in water vs. 2 mg/mL in DMSO) may arise from polymorphic forms. Validate via powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) .
  • Statistical rigor : Apply Tukey’s test for outlier removal and report 95% confidence intervals for biological replicates (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.